molecular formula C24H36Cl4N8 B144907 Dip-Cl CAS No. 135048-70-3

Dip-Cl

Cat. No.: B144907
CAS No.: 135048-70-3
M. Wt: 578.4 g/mol
InChI Key: RTLMATDNIKWIIO-UHFFFAOYSA-N
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Description

Dip-Cl is a complex heterocyclic compound that belongs to the class of pyrimido[5,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dip-Cl typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions are determined by the nature of the bifunctional equivalents used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves large-scale reactions under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Dip-Cl can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

Dip-Cl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dip-Cl involves its interaction with molecular targets within cells. The compound can bind to specific proteins or nucleic acids, thereby affecting their function. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate various cellular processes through its interactions with key biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dip-Cl is unique due to its specific arrangement of functional groups and nitrogen atoms

Properties

CAS No.

135048-70-3

Molecular Formula

C24H36Cl4N8

Molecular Weight

578.4 g/mol

IUPAC Name

2-N,2-N,6-N,6-N-tetrakis(2-chloroethyl)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diamine

InChI

InChI=1S/C24H36Cl4N8/c25-7-15-35(16-8-26)23-30-20-19(21(31-23)33-11-3-1-4-12-33)29-24(36(17-9-27)18-10-28)32-22(20)34-13-5-2-6-14-34/h1-18H2

InChI Key

RTLMATDNIKWIIO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl

135048-70-3

Synonyms

2,6-BCDPP
2,6-bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine
DIP-Cl

Origin of Product

United States

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